molecular formula C8H5BrO3 B1268887 5-Bromo-2-formylbenzoic acid CAS No. 4785-52-8

5-Bromo-2-formylbenzoic acid

Cat. No.: B1268887
CAS No.: 4785-52-8
M. Wt: 229.03 g/mol
InChI Key: WAMUJTFUQTUCJQ-UHFFFAOYSA-N
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Description

5-Bromo-2-formylbenzoic acid is an organic compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and a formyl group at the 2-position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Scientific Research Applications

5-Bromo-2-formylbenzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: It is a precursor in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

5-Bromo-2-formylbenzoic acid is associated with several safety hazards. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-formylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The compound’s interactions with biomolecules are primarily mediated through its bromine and formyl groups, which can form covalent or non-covalent bonds with target molecules .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of transcription factors, leading to changes in gene expression patterns. Additionally, it can affect metabolic pathways by interacting with key enzymes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in enzyme conformation and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can influence its biochemical activity and overall effectiveness in research applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-formylbenzoic acid typically involves the bromination of 2-formylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-formylbenzoic acid is unique due to the presence of both a bromine atom and a formyl group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMUJTFUQTUCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345341
Record name 5-Bromo-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4785-52-8
Record name 5-Bromo-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-formylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 50 mL round-bottom flask was charged with methyl 5-bromo-2-formylbenzoate (1.00 g, 4.11 mmol, 1.00 equiv), lithium hydroxide (2.00 g, 83.5 mmol, 20.0 equiv), tetrahydrofuran (10 mL), and H2O (10 mL). The resulting solution was stirred for 3 h at room temperature. The pH value of the solution was adjusted to 6 with hydrogen chloride solution (2 mol/L). The solid were collected by filtration to yield 0.700 g (crude) of 5-bromo-2-formylbenzoic acid as a light yellow solid. LCMS (ESI, m/z): 227 [M−H]−.
Quantity
1 g
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2 g
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reactant
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10 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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